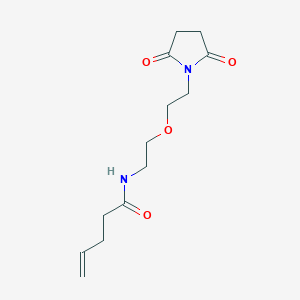

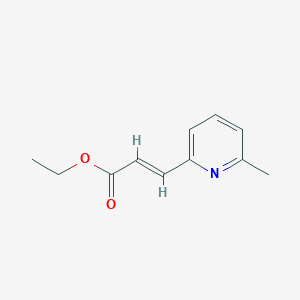

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)pent-4-enamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

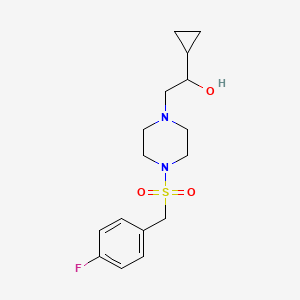

“N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)pent-4-enamide” is a compound that has been studied for its potential anticonvulsant properties . It is a derivative of pyrrolidine-2,5-dione .

Molecular Structure Analysis

The molecular formula of the compound is C20H30N2O8 . Further details about the molecular structure are not available in the search results.Wissenschaftliche Forschungsanwendungen

Anticonvulsant Properties

Epilepsy, a common neurological disorder, often involves drug-resistant seizures. Researchers have discovered that this compound, specifically compound 30, possesses potent anticonvulsant activity. In animal models, it demonstrated efficacy in both the maximal electroshock (MES) test and the psychomotor 6 Hz seizure model. Compound 30’s favorable safety profile and mechanism of action—likely involving inhibition of calcium currents mediated by Cav 1.2 (L-type) channels—make it an interesting candidate for further preclinical development .

Pain Management

Anticonvulsant drugs often exhibit activity in pain models. Compound 30 has been effective in various pain tests, including the formalin test of tonic pain, the capsaicin-induced pain model, and the oxaliplatin-induced neuropathic pain model in mice. Its potential dual role in managing both seizures and pain underscores its versatility .

Metabolic Stability and Safety

Compound 30 demonstrates high metabolic stability in human liver microsomes, negligible hepatotoxicity, and relatively weak inhibition of cytochrome P450 isoforms (CYP3A4, CYP2D6, and CYP2C9). These favorable drug-like properties enhance its potential as a therapeutic agent .

Biological Activities

Pyrrole derivatives, including this compound, have diverse biological activities. For instance, 2,5-dimethylpyrrole compounds exhibit antibacterial, antihypertensive, and antitubercular properties. Understanding these activities can guide further investigations into potential therapeutic applications .

Cell Culture Trends

Researchers have explored the characteristics of this compound by investigating cell culture trends and the metabolism of rCHO cells under specific conditions. These insights contribute to our understanding of its behavior in biological systems .

Chemical Synthesis and Structure-Activity Relationships

Studying the synthesis of related pyrrolidine-2,5-dione derivatives provides valuable information about structure-activity relationships. Researchers optimize coupling reactions to yield hybrid compounds with desired properties. Such studies inform the design of novel derivatives for various applications[1,4].

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]pent-4-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O4/c1-2-3-4-11(16)14-7-9-19-10-8-15-12(17)5-6-13(15)18/h2H,1,3-10H2,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBSSVSCJBRYWLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC(=O)NCCOCCN1C(=O)CCC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1,3-benzodioxol-5-yl)-2-[[2-[(3-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2673998.png)

![N-(3-acetylphenyl)-2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2673999.png)

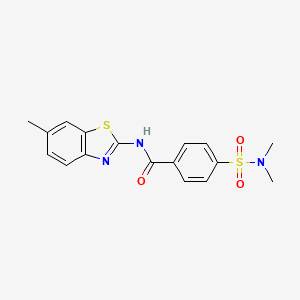

![2-oxo-N-(1-(thiophene-2-carbonyl)indolin-6-yl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2674005.png)

![[4-(1-Aminoethyl)piperidin-1-yl]-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)methanone;hydrochloride](/img/structure/B2674006.png)

![7-Fluoro-2-methyl-3-[[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2674010.png)

![N-([2,3'-bipyridin]-5-ylmethyl)pyrazine-2-carboxamide](/img/structure/B2674011.png)